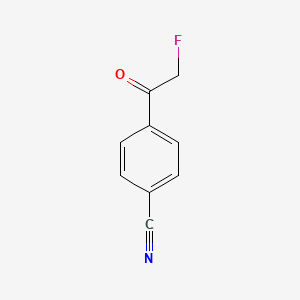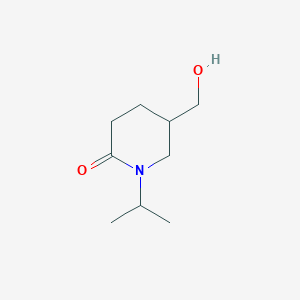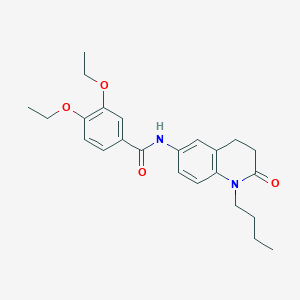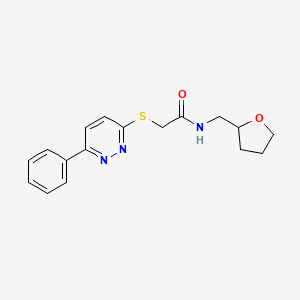![molecular formula C22H18ClN5OS B2599009 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 893913-08-1](/img/structure/B2599009.png)
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C22H18ClN5OS and its molecular weight is 435.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
- A study on the synthesis of functionalized dihydropyrimidinones and polyhydroquinolines using molybdenum(VI) dichloride dioxide (MoO2Cl2) showed the synthesis of biologically important conjugates containing coumarin, pyrazole, indole, and triazole moieties. These compounds, especially one exhibiting blue fluorescence, and others showing remarkable cytotoxic activity against cancer cell lines, illustrate the potential of similar compounds in medicinal chemistry and cancer research (Guggilapu et al., 2016).
Chemical Structure and Insecticidal Activity
- The synthesis and evaluation of pyrazole-based tetrahydropyrimidine derivatives were conducted, revealing significant insecticidal activity against Nilaparvata lugens and Mythimna separata. This highlights the agricultural application of such compounds in pest control (Halim et al., 2020).
Antimicrobial and Anticancer Properties
- Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and evaluated for their antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, demonstrating their potential in developing new therapeutic agents (Hafez et al., 2016).
Antituberculosis and Cytotoxicity Studies
- A study on the synthesis of 3-heteroarylthioquinoline derivatives showed significant in vitro activity against Mycobacterium tuberculosis, with certain compounds displaying no toxic effects against mouse fibroblasts. This suggests a pathway for developing effective antituberculosis drugs with minimal cytotoxicity (Chitra et al., 2011).
Corrosion Inhibition Studies
- Research on quinazolinone and pyrimidinone molecules for corrosion inhibition on mild steel in acidic medium utilized density functional theory and molecular dynamic simulations to understand the inhibition mechanism. This indicates the potential use of such compounds in industrial applications to protect metals from corrosion (Saha et al., 2016).
Eigenschaften
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5OS/c23-16-7-9-17(10-8-16)28-21-18(12-26-28)22(25-14-24-21)30-13-20(29)27-11-3-5-15-4-1-2-6-19(15)27/h1-2,4,6-10,12,14H,3,5,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOQYCKRWUFBFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Chlorophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2598927.png)

![4-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine](/img/structure/B2598933.png)
![3-Bromo-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2598935.png)

![N-(diphenylmethyl)-3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2598938.png)
![2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2598939.png)
![1-allyl-2-imino-10-methyl-5-oxo-N-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2598940.png)

![8-Methoxy-3-[7-(3-methylbut-2-enoxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2598942.png)
![[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B2598944.png)
![5-amino-N-(3-chlorophenyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2598945.png)
![2,3,4-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2598947.png)